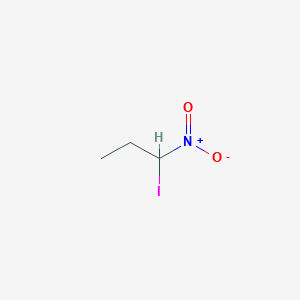
1-Iodo-1-nitropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-1-nitropropane is an organic compound characterized by the presence of both an iodine atom and a nitro group attached to a propane backbone
Méthodes De Préparation
1-Iodo-1-nitropropane can be synthesized through several methods. One common approach involves the iodination of 1-nitropropane. This process typically requires the use of iodine and a suitable oxidizing agent to facilitate the substitution of a hydrogen atom with an iodine atom on the propane chain . Industrial production methods often involve the reaction of 1-nitropropane with iodine in the presence of a catalyst to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-Iodo-1-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, metal catalysts, and strong oxidizing agents. The major products formed from these reactions vary based on the specific conditions but can include amines, alcohols, and other substituted derivatives.
Applications De Recherche Scientifique
1-Iodo-1-nitropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-iodo-1-nitropropane exerts its effects involves its reactivity with various biological molecules. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Iodo-1-nitropropane can be compared to other nitroalkanes and iodoalkanes:
1-Nitropropane: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodopropane: Contains an iodine atom but lacks the nitro group, limiting its use in redox reactions.
2-Nitropropane: An isomer with the nitro group on the second carbon, leading to different reactivity and applications.
Propriétés
Numéro CAS |
920005-44-3 |
|---|---|
Formule moléculaire |
C3H6INO2 |
Poids moléculaire |
214.99 g/mol |
Nom IUPAC |
1-iodo-1-nitropropane |
InChI |
InChI=1S/C3H6INO2/c1-2-3(4)5(6)7/h3H,2H2,1H3 |
Clé InChI |
VZCRMIDALOIICR-UHFFFAOYSA-N |
SMILES canonique |
CCC([N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)
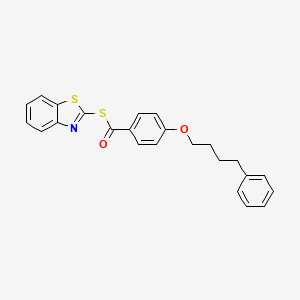
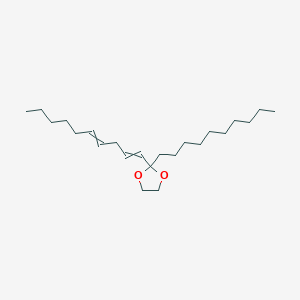
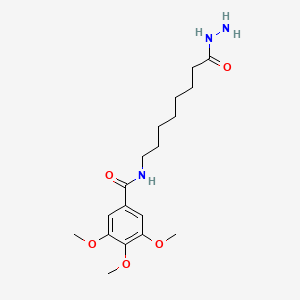
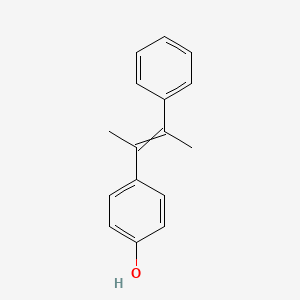
![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
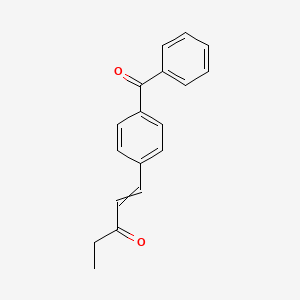
![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
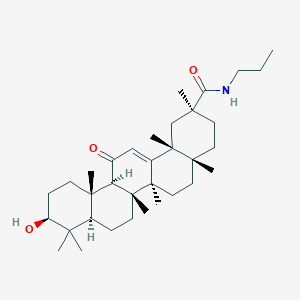
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)
